GP1a

Description

Properties

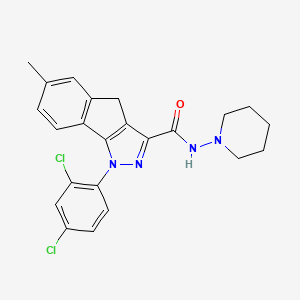

IUPAC Name |

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOMTMVRTBHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Glycoprotein Ia (GP1a) in Platelet Adhesion to Collagen: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Platelet adhesion to exposed subendothelial collagen following vascular injury is the critical initiating event in hemostasis and thrombosis. This process is mediated by a sophisticated interplay of platelet surface receptors and their ligands. Among these, Glycoprotein (B1211001) Ia (GP1a), as part of the integrin α2β1 complex (also known as GPIa/IIa), serves as a primary receptor for collagen.[1][2] This technical guide provides an in-depth examination of the structure and function of this compound, its mechanism of binding to collagen, the subsequent "outside-in" signaling cascade, and its crucial role in securing firm platelet adhesion and spreading. Furthermore, this document details key experimental protocols for studying this interaction, presents relevant quantitative data, and discusses the implications for therapeutic drug development.

Structure and Function of the this compound/IIa (Integrin α2β1) Complex

This compound (integrin α2) is a 160 kDa transmembrane glycoprotein that forms a non-covalent heterodimer with GPІІa (integrin β1), a 130 kDa subunit.[3][4] This complex, integrin α2β1, is a member of the "Very Late Activation" (VLA) antigen family, specifically VLA-2.[3][4] The α2 subunit contains an inserted domain (I-domain) which is homologous to the von Willebrand factor (vWF) domain that binds to collagen and is the primary site for collagen interaction.[1] The β1 subunit features four cysteine-rich regions, characteristic of β-integrins.[1]

The primary function of the this compound/IIa complex is to mediate the stable, Mg²⁺-dependent adhesion of platelets to collagen types I and IV exposed at sites of vascular damage.[1][3] While another receptor, GPVI, is considered the key signaling receptor that triggers initial platelet activation, this compound/IIa is vital for consolidating this adhesion, allowing platelets to spread firmly across the collagen surface and withstand the shear forces of blood flow.[5][6][7] Upon binding to collagen, the this compound/IIa complex undergoes a conformational change that increases its binding affinity and initiates intracellular signaling pathways.[8]

The this compound-Collagen Interaction: Binding and Signaling

The interaction between this compound and collagen is highly specific. The I-domain of this compound recognizes specific amino acid sequences within the triple-helical structure of collagen. The most well-characterized high-affinity binding motif is GFOGER (where O is hydroxyproline).[9]

Engagement of the this compound/IIa complex with collagen initiates a cascade of intracellular events known as "outside-in" signaling. This pathway shares many components with the GPVI signaling cascade but is distinct in its role in mediating cytoskeletal rearrangement for platelet spreading.[5][10]

Signaling Pathway

Binding of collagen to this compound/IIa leads to the activation of Src family kinases (e.g., Fyn/Lyn).[5] This initiates a phosphorylation cascade that includes the recruitment and activation of spleen tyrosine kinase (Syk) and the adapter protein SLP-76.[5][11] Ultimately, this pathway converges on the activation of Phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a critical step for the cytoskeletal reorganization required for the formation of filopodia and lamellipodia, leading to platelet spreading.[5][10]

Caption: this compound/IIa "Outside-In" signaling pathway upon collagen binding.

Quantitative Analysis of this compound Function

The study of this compound function relies on the quantification of its expression, binding kinetics, and the effects of inhibitors.

Table 1: this compound/IIa Expression Levels on Human Platelets

| Parameter | Reported Value | Reference |

|---|---|---|

| VLA-2 specific mAb sites (anti-GPIa) | 1,842 ± 449 sites/platelet | [4] |

| VLA β chain mAb sites (anti-GPIIa) | 4,926 ± 740 sites/platelet | [4] |

| Anti-GPIa/IIa mAb (6F1) binding sites | ~800 molecules/platelet |[12] |

Table 2: Binding Affinities and Divalent Cation Dependence

| Interacting Molecules | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| This compound/IIa liposomes to Collagen | K'a(Mg²⁺) | 3.5 mM | Mg²⁺-dependent adhesion | [3] |

| This compound/IIa liposomes to Collagen | K'i(Ca²⁺) | 5.5 mM | Inhibition of Mg²⁺-dependent adhesion | [3] |

| Bovine vWF propolypeptide to Collagen I | Apparent Kd (High Affinity) | 5.6 x 10⁻⁸ M | Fibrillar collagen | [13] |

| Bovine vWF propolypeptide to Collagen I | Apparent Kd (Low Affinity) | 5.5 x 10⁻⁷ M | Fibrillar collagen |[13] |

Table 3: Effect of Inhibitors on this compound-Mediated Adhesion

| Inhibitor | Target | Effect | Conditions | Reference |

|---|---|---|---|---|

| Monoclonal Ab (6F1) | This compound/IIa | >95% inhibition of platelet adhesion | Washed platelets, no plasma | [12] |

| Monoclonal Ab (6F1) | This compound/IIa | 53% inhibition of platelet adhesion | Plasma-precoated collagen | [12] |

| Monoclonal Ab (P1E6) | α2β1 Integrin | Blocks collagen-induced Syk and PLCγ2 phosphorylation | Washed platelets |[11] |

Key Methodologies for Studying this compound-Collagen Adhesion

Several key experimental protocols are employed to investigate the role of this compound in platelet adhesion to collagen.

Experimental Protocol: Static Platelet Adhesion Assay

This assay measures platelet adhesion to a collagen-coated surface under static conditions.

-

Coating: Aseptically coat wells of a 96-well microplate or glass coverslips with fibrillar type I collagen (e.g., 50-100 µg/mL in PBS) by incubating for 1 hour at 37°C.[14][15]

-

Blocking: Aspirate the collagen solution and wash the wells twice with PBS. Block non-specific binding sites by incubating with 5 mg/mL Bovine Serum Albumin (BSA) in PBS for 1 hour at 25°C.[14]

-

Platelet Preparation: Prepare washed human platelets from whole blood by differential centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1-4 x 10⁸ platelets/mL.

-

Adhesion: Add the platelet suspension to the collagen-coated and blocked wells. If testing inhibitors, pre-incubate platelets with the compound before this step. Incubate for 45-60 minutes at 37°C.[14][15]

-

Washing: Gently wash the wells three times with PBS to remove non-adherent platelets.

-

Quantification:

-

Fluorescence: Add a fluorescent dye such as Calcein-AM or BCECF-AM (e.g., 4 µg/mL) and incubate for 30 minutes at 37°C.[15] Measure the fluorescence intensity using a plate reader.

-

Microscopy: Fix the adherent platelets and visualize using Differential Interference Contrast (DIC) or phase-contrast microscopy to assess spreading and surface coverage.[14]

-

Caption: Workflow for a static platelet adhesion assay.

Experimental Protocol: Platelet Adhesion Under Flow Conditions

This method emulates the physiological conditions of blood flow to study platelet adhesion under shear stress.

-

Channel Preparation: Coat the microfluidic channels of a flow cell plate with type I collagen (e.g., 200 µg/mL in 0.02 M acetic acid).[16] Incubate and then block with BSA.

-

Blood Preparation: Obtain fresh whole blood anticoagulated with a thrombin inhibitor (e.g., heparin or PPACK). Label platelets within the whole blood with a fluorescent dye (e.g., Calcein-AM).

-

Perfusion: Using a syringe pump connected to the microfluidic system, perfuse the fluorescently-labeled whole blood through the collagen-coated channels at a defined physiological shear rate (e.g., 1000-1500 s⁻¹ for arterial shear).[16]

-

Data Acquisition: Mount the flow cell on an inverted fluorescence microscope equipped with a high-speed camera. Record time-lapse images or videos of platelet adhesion and aggregate (thrombus) formation on the collagen surface.[17]

-

Analysis: Use image analysis software to quantify parameters such as the percentage of surface area covered by platelets over time, the size and stability of thrombi, and the velocity of rolling platelets.

Caption: Workflow for a platelet adhesion assay under flow conditions.

Experimental Protocol: Flow Cytometry for Surface Protein Expression

Flow cytometry is used to quantify the number of this compound/IIa receptors on the platelet surface.

-

Sample Preparation: Prepare platelet-rich plasma (PRP) or washed platelets.

-

Antibody Staining: Incubate a known number of platelets with a saturating concentration of a fluorescently-conjugated monoclonal antibody specific for this compound (e.g., anti-CD49b) or GPІІa (e.g., anti-CD29).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Fixation (Optional): Fix the platelets with 1% paraformaldehyde.

-

Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000-50,000 platelet events.

-

Analysis: Gate the platelet population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of the stained population, which is proportional to the number of antibody binding sites and thus the receptor expression level.[18]

Role in Hemostasis and Thrombosis & Therapeutic Potential

The role of this compound in securing firm platelet adhesion makes it a key player in both normal hemostasis and pathological thrombosis.[19][20] While essential for stopping bleeding, excessive platelet adhesion and activation on ruptured atherosclerotic plaques can lead to arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke.[21]

Because of its critical role, the this compound-collagen interaction represents an attractive target for the development of novel antiplatelet therapies. Inhibitors targeting this compound could potentially prevent pathological thrombus formation with a lower risk of bleeding complications compared to broader antiplatelet agents.[22] Strategies for inhibition include the development of monoclonal antibodies, small molecule inhibitors, peptides, and collagen-mimetics that block the this compound binding site.[22][23]

Conclusion

Glycoprotein Ia, as a component of the integrin α2β1 complex, is indispensable for the stable adhesion and spreading of platelets on subendothelial collagen. Its function is intricately linked to an "outside-in" signaling cascade that drives the necessary cytoskeletal changes for firm attachment. A thorough understanding of its structure, the kinetics of its interaction with collagen, and the signaling pathways it governs is crucial for dissecting the mechanisms of hemostasis and thrombosis. The experimental methodologies detailed herein provide a robust framework for investigating these processes and for the evaluation of novel antithrombotic agents targeting this critical platelet receptor.

References

- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 2. Platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The membrane glycoprotein Ia-IIa (VLA-2) complex mediates the Mg++- dependent adhesion of platelets to collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet glycoproteins Ia, Ic, and IIa are physicochemically indistinguishable from the very late activation antigens adhesion-related proteins of lymphocytes and other cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPVI and α2β1 play independent critical roles during platelet adhesion and aggregate formation to collagen under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Collagen binding induces changes in its platelet integrin receptor alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights into the Interactions between Platelet Receptors and Fibrillar Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 | Semantic Scholar [semanticscholar.org]

- 11. The alpha2beta1 integrin is a necessary co-receptor for collagen-induced activation of Syk and the subsequent phosphorylation of phospholipase Cgamma2 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A collagen-binding glycoprotein from bovine platelets is identical to propolypeptide of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Analysis of platelet adhesion to a collagen-coated surface under flow conditions: the involvement of glycoprotein VI in the platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenotyping of human platelets in response to platelet agonists and inhibitors using multiparameter flow cytometry and unbiased high-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of platelet collagen receptor (glycoprotein Ia/IIa; integrin alpha2 beta1) polymorphisms in thrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitors of the interactions between collagen and its receptors on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of peptide inhibitors to block type I and type III collagen-platelet interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycoprotein Ia in Arterial Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein (B1211001) Ia (GPIa), also known as integrin α2β1, is a critical platelet receptor that mediates the initial adhesion of platelets to exposed collagen at sites of vascular injury. This interaction is a pivotal event in the initiation and propagation of arterial thrombosis, a primary underlying cause of myocardial infarction and ischemic stroke. This technical guide provides an in-depth examination of the role of GPIa in arterial thrombosis, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized to provide a comparative overview of the functional consequences of GPIa modulation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of thrombosis and the development of novel antiplatelet therapies.

Introduction to GPIa and its Role in Hemostasis and Thrombosis

Under normal physiological conditions, the vascular endothelium provides a non-thrombogenic surface. However, upon injury or atherosclerotic plaque rupture, subendothelial matrix proteins, predominantly collagen, are exposed to flowing blood. Platelets rapidly adhere to this exposed collagen, initiating a cascade of events leading to platelet activation, aggregation, and the formation of a thrombus.

Glycoprotein Ia (GPIa) is a key receptor on the platelet surface that directly binds to collagen.[1] It is a member of the integrin family of adhesion molecules and exists as a heterodimer of an α2 subunit (GPIa) and a β1 subunit. The interaction between GPIa and collagen is crucial for the initial tethering and firm adhesion of platelets to the vascular wound, particularly under low shear stress conditions. While other platelet receptors, such as Glycoprotein VI (GPVI), are critical for robust platelet activation by collagen, GPIa's primary role is in mediating stable adhesion, which in turn contributes to subsequent platelet activation and thrombus formation.[2]

Quantitative Data on GPIa Function in Arterial Thrombosis

The functional significance of GPIa in arterial thrombosis has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing insights into the efficacy of GPIa inhibition and the consequences of its absence on platelet function and thrombus formation.

Table 1: In Vitro Inhibition of Platelet Function by Targeting GPIa

| Inhibitor/Condition | Assay | Species | Agonist | IC50 / % Inhibition | Reference(s) |

| Monoclonal Antibody (6F1) | Platelet Adhesion to Collagen | Human | - | >95% inhibition | [1] |

| Monoclonal Antibody (6F1) | Collagen-Induced Platelet Aggregation (PRP) | Human | Collagen | Minor effect (prolonged lag phase) | [1] |

| Pimpinellin | Collagen-Induced Platelet Aggregation | Human | Collagen (2 µg/ml) | 13.6 µM | [3] |

| Isorhynchophylline | CRP-Induced Platelet Aggregation | Human | Collagen-Related Peptide (CRP) | Dose-dependent reduction | [4] |

Table 2: In Vivo Effects of GPIa Modulation on Arterial Thrombosis

| Model | Animal Model | Intervention | Parameter Measured | Result | Reference(s) |

| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse (C57BL/6) | Wild-type vs. GPIa knockout | Time to Occlusion | Significantly prolonged in knockout mice | [5] |

| Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | Compound 6g (unspecified GPIa inhibitor) | Thrombus Weight | Dose-dependent reduction (up to 51.64% at 12 µmol/kg) | [6] |

| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse (ICR and C57BL/6N) | Varying FeCl3 concentrations | Time to Occlusion | Inversely correlated with RBC content in thrombus | [7] |

GPIa Signaling Pathway in Platelets

The binding of GPIa to collagen initiates a complex intracellular signaling cascade that contributes to platelet activation and the stabilization of thrombus formation. This process can be broadly categorized into "outside-in" signaling, where ligand binding to the extracellular domain of the integrin triggers intracellular events.

Upon collagen binding, GPIa clustering leads to the activation of Src family kinases, including Fyn and Lyn. These kinases then phosphorylate downstream targets, leading to the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). PLCγ2 activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately contributes to the conformational activation of other platelet receptors, such as GPIIb/IIIa, granule secretion, and the shape change characteristic of activated platelets.

Experimental Protocols for Studying GPIa Function

A variety of in vitro and in vivo experimental models are employed to elucidate the role of GPIa in arterial thrombosis. The following sections provide detailed methodologies for key experiments.

In Vitro Platelet Aggregation Assay

This assay measures the ability of platelets in platelet-rich plasma (PRP) to aggregate in response to an agonist, such as collagen.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Collagen reagent (e.g., 2 µg/mL).

-

Phosphate-buffered saline (PBS).

-

Platelet aggregation inhibitor to be tested (e.g., anti-GPIa monoclonal antibody).

-

Light transmission aggregometer.

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used as a blank (100% aggregation).

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.

-

If testing an inhibitor, add the inhibitor to the PRP and incubate for a specified time (e.g., 2 minutes) before adding the agonist.

-

Add the collagen agonist to the PRP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

Calculate the percentage of aggregation relative to the PPP blank.

In Vitro Platelet Adhesion Assay under Flow Conditions

This assay assesses the adhesion of platelets to a collagen-coated surface under defined shear stress, mimicking physiological blood flow.

Materials:

-

Microfluidic flow chambers or parallel plate flow chamber.

-

Collagen I (e.g., 100 µg/mL) for coating.

-

Whole blood or PRP.

-

Fluorescently labeled anti-CD41 antibody to visualize platelets.

-

Syringe pump to control flow rate.

-

Inverted fluorescence microscope with a camera.

Procedure:

-

Coat the microfluidic channels or glass coverslips with collagen I and incubate for at least 1 hour at room temperature.

-

Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Perfuse anticoagulated whole blood or PRP through the chamber at a defined shear rate (e.g., 1500 s⁻¹) using a syringe pump.

-

Record time-lapse images of platelet adhesion and aggregate formation on the collagen surface using fluorescence microscopy.

-

Analyze the images to quantify platelet surface coverage, aggregate size, and stability over time.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used animal model induces endothelial injury and subsequent thrombus formation in the carotid artery.[8][9][10]

Materials:

-

Anesthetized mouse (e.g., C57BL/6).

-

Surgical microscope.

-

Micro-dissecting instruments.

-

Doppler flow probe.

-

Filter paper (1 x 2 mm).

-

Ferric chloride (FeCl₃) solution (e.g., 5-10%).

Procedure:

-

Anesthetize the mouse and surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Saturate a small piece of filter paper with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

-

The time to occlusion is the primary endpoint and is indicative of the thrombotic response. This can be compared between wild-type and genetically modified mice (e.g., GPIa knockout) or between vehicle- and drug-treated animals.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.[6]

Experimental Workflow for Investigating GPIa Function

A logical workflow is essential for systematically investigating the role of a platelet receptor like GPIa in arterial thrombosis. The following diagram outlines a typical experimental progression from in vitro characterization to in vivo validation.

Conclusion

Glycoprotein Ia plays a fundamental role in the initiation of arterial thrombosis through its function as a primary adhesion receptor for collagen. The quantitative data and experimental methodologies presented in this guide underscore the significance of GPIa as a target for antithrombotic therapies. A thorough understanding of its signaling pathways and the use of robust in vitro and in vivo models are crucial for the continued development of novel therapeutics that can effectively prevent arterial thrombosis while minimizing bleeding risks. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of thrombosis and hemostasis.

References

- 1. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Platelet Physiology: Its Hemostatic and Nonhemostatic Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthesis approach of mouse studies to identify genes and proteins in arterial thrombosis and bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A defined peptide that inhibits the formation of the glycoprotein IIb and IIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A monoclonal antibody to the human platelet glycoprotein IIb/IIIa complex induces platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

The GP1a Signaling Cascade in Platelets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Glycoprotein (B1211001) Ia (GP1a) signaling cascade in human platelets. This compound, in complex with GP IIa, forms the integrin α2β1, a critical receptor for collagen that plays a pivotal role in hemostasis and thrombosis. Understanding the intricacies of this signaling pathway is paramount for the development of novel anti-platelet therapies.

Introduction to this compound and its Role in Platelet Function

Upon vascular injury, exposed subendothelial collagen serves as a primary substrate for platelet adhesion and activation. Platelets express two major collagen receptors: Glycoprotein VI (GPVI) and the this compound/IIa complex (integrin α2β1)[1][2]. While GPVI is considered the primary signaling receptor responsible for robust platelet activation, this compound/IIa is crucial for the initial, firm adhesion of platelets to collagen, particularly under low shear stress conditions[3][4]. The interaction of this compound/IIa with collagen initiates an intracellular signaling cascade, known as "outside-in" signaling, which contributes to platelet spreading, granule secretion, and the stabilization of the growing thrombus[5][6].

Quantitative Data on Platelet Proteome

The development of effective therapeutic interventions requires a quantitative understanding of the molecular components involved in the this compound signaling cascade. While specific binding affinities can vary based on experimental conditions, quantitative proteomics studies have provided valuable estimates of the copy numbers of key proteins within platelets.

| Protein | Other Names | Function in this compound Signaling | Estimated Copy Number per Platelet | Reference |

| Integrin α2 | This compound, CD49b | Collagen-binding subunit of the α2β1 receptor | ~4,000 | [7] |

| Integrin β1 | GPIIa, CD29 | Associates with Integrin α2 to form the collagen receptor | ~6,700 | [7] |

| Src | Proto-oncogene tyrosine-protein kinase Src | Non-receptor tyrosine kinase, early signaling mediator | ~1,600 | [7] |

| Syk | Spleen tyrosine kinase | Tyrosine kinase, downstream of Src | ~3,400 | [7] |

| SLP-76 | SH2 domain-containing leukocyte protein of 76 kDa | Adaptor protein, links Syk to PLCγ2 | ~11,000 | [7] |

| PLCγ2 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-2 | Phospholipase, generates second messengers IP3 and DAG | ~10,000 | [7] |

Note: The estimated copy numbers are based on quantitative mass spectrometry analysis of human platelets and may vary between individuals and with platelet activation state.[3][7]

The this compound Signaling Cascade

The binding of collagen to the this compound/IIa complex induces a conformational change in the receptor, leading to the recruitment and activation of a series of intracellular signaling molecules.

Initiation of the Cascade

Engagement of this compound/IIa with collagen is thought to induce receptor clustering, which facilitates the activation of Src family kinases (SFKs) such as Src and Fyn[5][6]. These kinases are believed to be the initial transducers of the "outside-in" signal.

Downstream Signal Propagation

Activated Src kinases phosphorylate and activate spleen tyrosine kinase (Syk)[8][9]. Syk, in turn, phosphorylates the adaptor protein SLP-76[10][11]. Phosphorylated SLP-76 serves as a scaffold, recruiting phospholipase Cγ2 (PLCγ2) to the signaling complex[10][12].

Generation of Second Messengers and Platelet Activation

Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8]. IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i)[13]. DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC). These events culminate in downstream responses including:

-

Platelet Shape Change and Spreading: Driven by cytoskeletal rearrangements.

-

Granule Secretion: Release of ADP, serotonin, and other agonists that amplify the activation signal.

-

Activation of Integrin αIIbβ3 (GPIIb/IIIa): The primary receptor for fibrinogen, leading to platelet aggregation.

This compound Signaling Pathway

Experimental Protocols

The study of the this compound signaling cascade relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio)[14][15].

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP)[14].

-

Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank[14].

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP in the sample well and incubate at 37°C for 2 minutes with stirring.

-

Add the agonist (e.g., collagen at a final concentration of 1-5 µg/mL or the this compound-specific agonist rhodocytin)[15][16].

-

Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission.

-

Platelet Aggregation Workflow

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation and activation of specific proteins in the signaling cascade.

Protocol:

-

Platelet Lysis:

-

Prepare washed platelets and stimulate them with collagen for various time points.

-

Lyse the platelets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)[17].

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18].

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The blot can be stripped and re-probed with an antibody for the total protein as a loading control.

Measurement of Intracellular Calcium ([Ca2+]i)

This assay uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.

Protocol:

-

Platelet Loading:

-

Washing: Wash the platelets to remove extracellular Fura-2 AM.

-

Fluorescence Measurement:

-

Resuspend the Fura-2-loaded platelets in a cuvette with stirring in a fluorometer maintained at 37°C.

-

Excite the platelets alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the emission at 510 nm[19][20].

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Add the agonist (e.g., collagen) and record the change in the fluorescence ratio over time.

-

-

Calibration: At the end of each experiment, add digitonin (B1670571) or Triton X-100 to permeabilize the platelets and obtain the maximum fluorescence ratio (Rmax) by adding a saturating concentration of calcium. Then, add EGTA to chelate the calcium and obtain the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Conclusion

The this compound signaling cascade is a crucial component of platelet function, mediating firm adhesion to collagen and contributing to the overall thrombotic response. A detailed understanding of the molecular players and their interactions within this pathway, supported by quantitative data and robust experimental methodologies, is essential for the identification of novel therapeutic targets to prevent and treat thrombotic diseases. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 3. How can we use proteomics to learn more about platelets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state | Sciety [sciety.org]

- 7. ashpublications.org [ashpublications.org]

- 8. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPVI Potentiation of Platelet Activation by Thrombin and Adhesion Molecules Independent of Src Kinases and Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence that phospholipase C-gamma2 interacts with SLP-76, Syk, Lyn, LAT and the Fc receptor gamma-chain after stimulation of the collagen receptor glycoprotein VI in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of Src kinases and PLCγ2 in clot retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. 4.3. Platelet Aggregometry Assay [bio-protocol.org]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. Rhodocytin, a functional novel platelet agonist belonging to the heterodimeric C-type lectin family, induces platelet aggregation independently of glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. hellobio.com [hellobio.com]

Genetic Variants of ITGA2 and Their Role in Bleeding Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrin subunit alpha 2 (ITGA2) gene encodes the α2 subunit of the α2β1 integrin, a major collagen receptor on the surface of platelets and other cells. This receptor plays a crucial role in hemostasis by mediating the initial adhesion of platelets to exposed collagen at sites of vascular injury, a critical step in thrombus formation. Genetic variations within the ITGA2 gene can alter the expression, structure, or function of the α2β1 integrin, leading to aberrant platelet responses and, in some cases, contributing to bleeding disorders. This technical guide provides a comprehensive overview of the known genetic variants of ITGA2, their impact on platelet function, and their association with bleeding diatheses. It also details the experimental protocols used to study these variants and the underlying signaling pathways.

The Role of ITGA2 in Hemostasis

Upon vessel injury, subendothelial collagen is exposed, providing a substrate for platelet adhesion. The α2β1 integrin, along with glycoprotein (B1211001) VI (GPVI), is a primary receptor for collagen on platelets. The binding of α2β1 to collagen is a critical initial step that tethers platelets to the site of injury. This adhesion, in concert with signaling through GPVI, triggers a cascade of intracellular events leading to platelet activation, shape change, granule release, and the activation of the fibrinogen receptor, integrin αIIbβ3, which is essential for platelet aggregation and the formation of a stable hemostatic plug.

Genetic Variants of the ITGA2 Gene

Several genetic variants in the ITGA2 gene have been identified, ranging from single nucleotide polymorphisms (SNPs) to rare mutations. These variants can influence the expression levels of the α2β1 integrin on the platelet surface or alter its binding affinity for collagen, thereby affecting platelet function.

Common Polymorphisms

The most extensively studied polymorphism in the ITGA2 gene is the silent C807T substitution (rs1126643) in exon 7. Despite being a synonymous mutation, it is in linkage disequilibrium with other regulatory variants that affect the density of the α2β1 integrin on the platelet surface. The 'T' allele is associated with higher α2β1 expression, leading to increased platelet adhesion to collagen.[1] While this enhanced adhesion might be beneficial for hemostasis, it has also been linked to an increased risk of thrombotic events in some populations.[2]

Another notable polymorphism is the G1648A substitution (rs1062535), which results in a glutamic acid to lysine (B10760008) amino acid change (E534K). This variant is also associated with altered platelet function.

Rare Mutations and Bleeding Disorders

Rare, loss-of-function mutations in the ITGA2 gene can lead to a significant reduction or complete absence of the α2β1 integrin on the platelet surface, resulting in a condition known as Platelet-type bleeding disorder 9 (BDPLT9) , also referred to as glycoprotein Ia deficiency. This disorder is characterized by impaired platelet adhesion to collagen and a mild to moderate bleeding tendency. While not as severe as Glanzmann thrombasthenia (caused by defects in the αIIbβ3 integrin), individuals with BDPLT9 can experience mucocutaneous bleeding, such as easy bruising, nosebleeds, and prolonged bleeding after trauma or surgery. However, it's important to note that some individuals with ITGA2 deficiency may not exhibit significant bleeding anomalies, suggesting a supportive rather than essential role for α2β1 in hemostasis, particularly when GPVI function is intact.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to ITGA2 genetic variants, their allele frequencies, and their impact on platelet parameters.

| Table 1: Allele Frequencies of the ITGA2 C807T (rs1126643) Polymorphism in Different Populations | |

| Population | 'T' Allele Frequency |

| Javanese-Indonesian[4] | 33.5% |

| Chinese Han[1] | 26.2% - 27.1% |

| Table 2: Association of ITGA2 C807T Genotypes with Platelet Parameters | ||

| Genotype | Platelet α2β1 Density | Platelet Aggregation Response to Collagen |

| CC | Lower | Slower/Reduced |

| CT | Intermediate | Intermediate |

| TT | Higher | Faster/Enhanced |

| Source:[1] |

| Table 3: Phenotypic Data from Itga2-Deficient Mouse Models | |

| Parameter | Observation in Itga2 Knockout Mice |

| Bleeding Time | No significant bleeding anomalies reported[3] |

| Platelet Count | Unaltered[5] |

| Platelet Size | Unaltered[5] |

| Platelet Aggregation to Fibrillar Collagen | Delayed but not reduced[3] |

| Platelet Aggregation to Soluble Collagen | Abolished[3] |

| Platelet Adhesion to Fibrillar Collagen | Normal (abrogated in the presence of anti-GPVI antibody)[3] |

Signaling Pathways

The binding of collagen to the α2β1 integrin on platelets initiates a complex intracellular signaling cascade. This "outside-in" signaling is crucial for reinforcing and sustaining platelet activation.

References

- 1. NM_002203.4(ITGA2):c.-35C>T AND Platelet-type bleeding disorder 9 - ClinVar - NCBI [ncbi.nlm.nih.gov]

- 2. NM_002203.4(ITGA2):c.1312+12T>C AND Platelet-type bleeding disorder 9 - ClinVar - NCBI [ncbi.nlm.nih.gov]

- 3. Integrin alpha 2-deficient mice develop normally, are fertile, but display partially defective platelet interaction with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oamjms.eu [oamjms.eu]

- 5. researchgate.net [researchgate.net]

Unraveling the Crucial Connection: A Technical Guide to the Identification of the GP1a Collagen-Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between platelets and the subendothelial matrix is a critical initiating event in hemostasis and thrombosis. A key player in this process is the platelet surface glycoprotein (B1211001) Ia (GP1a), which, in complex with GPIIa, forms the integrin α2β1, a primary receptor for collagen. The precise identification and characterization of the collagen-binding site on this compound have been paramount in understanding platelet function and in the development of novel anti-thrombotic therapies. This technical guide provides an in-depth overview of the core methodologies and key findings related to the elucidation of the this compound collagen-binding site, tailored for researchers, scientists, and drug development professionals.

The I-Domain: The Epicenter of Collagen Binding

The primary binding site for collagen on this compound is located within a specialized, approximately 200-amino acid region known as the inserted domain (I-domain) of the α2 subunit.[1][2] This domain adopts a characteristic Rossmann fold and contains a critical feature for ligand binding: the Metal Ion-Dependent Adhesion Site (MIDAS).[3] The MIDAS motif coordinates a divalent cation, typically Mg2+, which is essential for the interaction with collagen.

Key Amino Acid Residues in the this compound I-Domain for Collagen Interaction

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the α2 I-domain that are critical for collagen binding. These studies involve the targeted mutation of specific amino acids and subsequent analysis of the mutant protein's ability to bind collagen.

Mutations in several key residues have been shown to significantly impact collagen binding, highlighting their importance in the interaction. These include residues directly involved in coordinating the Mg2+ ion at the MIDAS, as well as other residues on the surface of the I-domain that make direct contact with the collagen triple helix.[3]

| Residue (Human α2) | Mutation | Effect on Collagen Binding | Reference |

| Tyr157 | - | Significantly blocks collagen binding | [4] |

| Gln215 | - | Significantly blocks collagen binding | [4] |

| Asp219 | D219A, D219N, D219R | Weakened affinity for type I collagen | [5] |

| Asp259 | D259N | Weakened affinity for type I collagen | [5] |

| Asp292 | D292N | Weakened affinity for type I collagen | [5] |

| Glu299 | E299Q | Weakened affinity for type I collagen | [5] |

| Asn154 | - | Moderate effect on collagen binding | [4] |

| His258 | - | Moderate effect on collagen binding | [4] |

The Collagen Counterpart: The GFOGER Motif

On the collagen side, a specific sequence motif, GFOGER (where O is hydroxyproline), has been identified as a high-affinity binding site for the α2β1 integrin. This motif, present in various collagen types, plays a crucial role in mediating the interaction with the this compound I-domain.

Quantitative Analysis of this compound-Collagen Binding Affinity

Surface Plasmon Resonance (SPR) has been a key technique for quantifying the binding affinity between the this compound I-domain and collagen. This label-free method allows for the real-time measurement of association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.

| Interacting Molecules | Method | Kd (nM) | Reference |

| Wild-type α2 I-domain and Type I Collagen | SPR | 90 ± 30 | [5] |

| ΔαCα2I domain and Type I Collagen | SPR | 430 ± 90 | [5] |

Experimental Protocols

Recombinant Expression and Purification of the this compound I-Domain

A common approach for studying the this compound-collagen interaction is to express the I-domain as a recombinant protein, often with an affinity tag such as Glutathione S-transferase (GST) for ease of purification.

Experimental Workflow:

References

- 1. Integrin alpha 2 I-domain is a binding site for collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction between collagen and the alpha(2) I-domain of integrin alpha(2)beta(1). Critical role of conserved residues in the metal ion-dependent adhesion site (MIDAS) region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrin alpha2beta1 induces phosphorylation-dependent and phosphorylation-independent activation of phospholipase Cgamma2 in platelets: role of Src kinase and Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrin alpha(2)I domain recognizes type I and type IV collagens by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expression of Glycoprotein Ia (GP1a/Integrin α2) in Non-Platelet Cell Types: A Technical Guide

Introduction

Glycoprotein (B1211001) Ia (GP1a), also known as CD49b or integrin subunit alpha 2 (ITGA2), is a transmembrane glycoprotein that plays a critical role in cell-matrix adhesion. It exclusively forms a heterodimer with the β1 subunit (CD29) to create the integrin receptor α2β1, a primary receptor for collagen, laminin, and fibronectin.[1][2][3] While its function in platelet aggregation is well-documented, the expression and role of this compound in non-platelet cell types are extensive and increasingly recognized as crucial in various physiological and pathological processes, including tissue homeostasis, inflammation, and cancer progression.[1][2][4]

This technical guide provides an in-depth overview of this compound expression in various non-platelet cells, summarizes quantitative data, details relevant signaling pathways, and offers comprehensive experimental protocols for its detection and analysis, tailored for researchers, scientists, and drug development professionals.

Expression Profile of this compound in Non-Platelet Cell Types

This compound exhibits a wide distribution across numerous cell types, where it mediates cellular adhesion to the extracellular matrix (ECM), influencing migration, differentiation, and survival.[1][2]

-

Epithelial and Endothelial Cells : this compound is broadly expressed in epithelial and endothelial cells.[1][2] In endothelial cells, the α2β1 receptor is involved in angiogenesis, the formation of new blood vessels.[1][5] Its expression on these cells is critical for their interaction with the collagen-rich basement membrane.

-

Fibroblasts and Mesenchymal Cells : Fibroblasts, the primary producers of collagen and other ECM components, express this compound to mediate their own adhesion and organization of the matrix they synthesize.[1][6][7] Similarly, mesenchymal stem cells (MSCs) express ITGA2, which is involved in processes like osteogenic differentiation.[8]

-

Immune Cells : A subset of immune cells expresses this compound. These include mast cells, neutrophils, and certain populations of T cells and NK cells.[1][9] In these cells, α2β1 is implicated in immune responses, including cell activation and migration to sites of inflammation.[1] For example, this compound is a marker used to identify CD4+ type 1 T regulatory (Tr1) cells.[1]

-

Cancer Cells : The expression of this compound is frequently dysregulated in cancer, with its role being highly context-dependent.[4] In some cancers, like breast cancer, it may be downregulated, while in others, such as pancreatic, lung, and gastric cancer, its overexpression is associated with increased invasion, metastasis, and poor prognosis.[4][10][11][12]

Quantitative Data on this compound (ITGA2) Expression

The following tables summarize quantitative and semi-quantitative data on ITGA2 expression in various non-platelet cell types and disease states, as reported in the literature.

Table 1: ITGA2 Expression in Cancer

| Cancer Type | Expression Change | Association/Effect | Reference(s) |

| Pancreatic Cancer | Overexpressed | Associated with poor prognosis, tumor progression, and immune escape via PD-L1 regulation. | [10][12] |

| Non-Small Cell Lung Cancer | High expression | Associated with lower recurrence-free survival, increased cell adhesion, and migration. | [10][11] |

| Lower-Grade Glioma | Upregulated | Associated with cancer pathogenesis and development. | [13] |

| Breast Cancer | Down-regulated (in some contexts) | May participate in maintaining a differentiated phenotype. | [4] |

| Melanoma & Prostate Cancer | Upregulated | Associated with tumor progression and invasion. | [4] |

| Gastric Carcinoma | Upregulated | Associated with tumor progression and invasion. | [4] |

| Thyroid Carcinoma | Overexpressed (via hypomethylation) | Stimulates cell invasion and migration. | [10] |

Table 2: ITGA2 mRNA Expression Modulation in Mesenchymal Stem Cells (MSCs)

| Condition | Fold Change vs. Static Control | Experimental Method | Reference(s) |

| Fluid Flow-Induced Shear Stress (2h) | Up-regulated (>2-fold) | Quantitative Real-Time RT-PCR | [8] |

| Fluid Flow-Induced Shear Stress (24h) | Up-regulated (>2-fold) | Quantitative Real-Time RT-PCR | [8] |

This compound-Mediated Signaling Pathways

Integrin α2β1 transduces signals bidirectionally across the cell membrane. "Outside-in" signaling is initiated by ligand binding to the extracellular domain, leading to intracellular responses. "Inside-out" signaling involves intracellular events that activate the integrin, increasing its ligand-binding affinity.[1][14]

General Outside-In Signaling

Upon binding to collagen, α2β1 clusters in the cell membrane, activating focal adhesion complexes. This triggers a cascade involving the recruitment and activation of non-receptor tyrosine kinases, such as Src family kinases (SFKs). Activated Src can then phosphorylate and activate downstream effectors like Syk and Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and cytoskeletal rearrangements that drive cell spreading and migration.[14][15]

Caption: General this compound (α2β1) outside-in signaling cascade.

Signaling in Cancer Progression

In cancer cells, ITGA2 signaling is often co-opted to promote malignancy. For instance, in pancreatic and non-small cell lung cancer, ITGA2 overexpression can activate the STAT3 pathway or the PI3K/Akt pathway.[5][10] This activation can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, which helps the tumor evade destruction by the immune system.[10]

Caption: ITGA2 signaling promoting cancer immune evasion and metastasis.

Experimental Protocols for this compound Expression Analysis

Accurate detection and quantification of this compound are essential for research. Below are detailed protocols for standard molecular and cellular biology techniques.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This method localizes this compound protein within the context of tissue architecture.

Caption: Workflow for Immunohistochemistry (IHC).

Methodology:

-

Deparaffinization and Rehydration : Immerse slides in xylene (2x, 10 min each). Rehydrate through a graded series of ethanol (100% 2x, 95%, 90%, 80%, 70%; 5 min each), followed by a final rinse in distilled water.[16][17]

-

Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[18]

-

Endogenous Peroxidase Inhibition : Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash 3 times with PBS.[16]

-

Blocking : To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[18]

-

Primary Antibody Incubation : Discard blocking solution and incubate with a primary antibody against this compound/ITGA2 diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.

-

Secondary Antibody Incubation : Wash slides 3 times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.[19]

-

Detection : Wash slides 3 times with PBS. Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until a brown color develops (monitor under a microscope). Stop the reaction by rinsing with distilled water.[17]

-

Counterstaining : Lightly stain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and clear with xylene. Mount the coverslip with a permanent mounting medium.[16]

-

Analysis : Visualize under a light microscope. This compound-positive structures will appear brown.

Flow Cytometry for Cell Surface this compound

This technique quantifies the percentage of cells expressing surface this compound and the relative expression level per cell.

Caption: Workflow for Flow Cytometry analysis of cell surface this compound.

Methodology:

-

Cell Preparation : Prepare a single-cell suspension from cultured cells or dissociated tissue. For adherent cells, use a non-enzymatic dissociation buffer (e.g., 2 mM EDTA in PBS) to preserve surface epitopes.[20]

-

Washing and Counting : Wash cells twice with ice-cold FACS buffer (PBS with 1-2% BSA or FBS). Count cells and adjust the concentration to approximately 1 x 10⁶ cells per sample tube.

-

Staining : Centrifuge cells, discard the supernatant, and resuspend the pellet in 100 µL of FACS buffer containing a fluorophore-conjugated primary antibody against this compound (CD49b), such as FITC-conjugated anti-CD49b.[9][20] An isotype-matched control antibody should be used in a separate tube to control for non-specific binding.

-

Incubation : Incubate for 30 minutes at 4°C in the dark.

-

Washing : Add 1 mL of ice-cold FACS buffer to each tube and centrifuge. Discard the supernatant. Repeat this wash step twice to remove unbound antibodies.

-

Data Acquisition : Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer.

-

Data Analysis : Gate on the live, single-cell population. Compare the fluorescence intensity of the antibody-stained sample to the isotype control to determine the percentage of this compound-positive cells and their mean fluorescence intensity (MFI).[21]

Western Blotting for Total this compound

This protocol detects total this compound protein in cell or tissue lysates.

Methodology:

-

Protein Extraction : Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation : Mix 20-40 µg of protein from each sample with 2x Laemmli sample buffer. Heat at 95-100°C for 5 minutes.[22]

-

SDS-PAGE : Load samples onto an 8-10% polyacrylamide gel and separate proteins by electrophoresis.[22]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS with 0.1% Tween-20 (TBST)).[22]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against this compound/ITGA2 diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane 3-4 times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A band corresponding to the molecular weight of this compound (~150 kDa) should be visible.[22]

Quantitative Real-Time PCR (qRT-PCR) for ITGA2 mRNA

This method quantifies the relative abundance of ITGA2 gene transcripts.

Methodology:

-

RNA Extraction : Extract total RNA from cell or tissue samples using a suitable kit (e.g., TRIzol or column-based methods).

-

RNA Quality and Quantity Check : Assess RNA integrity (e.g., via gel electrophoresis) and concentration (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for ITGA2, and a SYBR Green or TaqMan-based master mix.[12] Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Amplification : Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis : Determine the cycle threshold (Ct) values for ITGA2 and the housekeeping gene. Calculate the relative expression of ITGA2 using the ΔΔCt method.[12]

Conclusion

Glycoprotein Ia (integrin α2) is a widely expressed collagen receptor with diverse and critical functions in a multitude of non-platelet cell types. Its expression is fundamental to maintaining tissue structure and cellular homeostasis. Furthermore, the dysregulation of this compound expression and signaling is a key factor in the progression of numerous diseases, most notably cancer, where it can serve as a prognostic biomarker and a potential therapeutic target.[10][11][12] The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the complex roles of this compound in health and disease.

References

- 1. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jps1.kxsz.net [jps1.kxsz.net]

- 3. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]

- 4. Integrins in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Integrin alpha x stimulates cancer angiogenesis through PI3K/Akt signaling-mediated VEGFR2/VEGF-A overexpression in blood vessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human fibroblast class II extracellular matrix receptor mediates platelet adhesion to collagen and is identical to the platelet glycoprotein Ia-IIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibroblasts: origins, definitions, and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ITGA2 Monoclonal Antibody (HAS-4), FITC (A15431) [thermofisher.com]

- 10. ITGA2 integrin subunit alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Integrin alpha 2 is associated with tumor progression and postoperative recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prognostic Significance of Integrin Subunit Alpha 2 (ITGA2) and Role of Mechanical Cues in Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrin Alpha-2 as a Potential Prognostic and Predictive Biomarker for Patients With Lower-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reciprocal Signaling by Integrin and Nonintegrin Receptors during Collagen Activation of Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. bosterbio.com [bosterbio.com]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. 免疫組織染色のプロトコル [sigmaaldrich.com]

- 20. ITGA2 promotes expression of ACLY and CCND1 in enhancing breast cancer stemness and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. genscript.com [genscript.com]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Phenotype of GP1a Knockout Mouse Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein Ia (GP1a), also known as integrin α2, is a key receptor for collagen on the surface of platelets and various other cell types. As a critical component of the α2β1 integrin complex, it plays a pivotal role in the initial adhesion of platelets to exposed subendothelial collagen at sites of vascular injury, a crucial step in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the phenotype of this compound knockout (KO) mouse models, offering a valuable resource for researchers in hematology, thrombosis, and drug development. We present a detailed summary of the quantitative data from key studies, outline the experimental protocols used to characterize these models, and provide visualizations of the relevant signaling pathways and experimental workflows.

General Phenotype of this compound Knockout Mice

This compound (gene name: Itga2) knockout mice are viable, fertile, and develop normally without any excess lethality in homozygous individuals.[1] Gross and histological examinations of major organs, including the heart, lungs, kidneys, gastrointestinal tract, pancreas, skin, and reproductive tracts, have revealed no significant abnormalities.[1] However, more detailed investigations have uncovered specific defects, most notably in hemostasis and branching morphogenesis.

Hemostasis and Platelet Function

The most prominent phenotype of this compound KO mice relates to impaired platelet function. Platelets from these animals exhibit a marked reduction in their ability to interact with collagen, a primary component of the subendothelial matrix exposed upon vessel injury.

-

Platelet Adhesion: Platelets from this compound-null mice demonstrate a failure to adhere to type I collagen under both static and shear stress conditions.[1] This highlights the essential role of this compound in the initial tethering of platelets to collagen surfaces.

-

Platelet Aggregation: While platelets from this compound-deficient animals do aggregate in response to collagen, they do so with a prolonged lag time and reduced intensity compared to wild-type platelets.[1] This suggests that while other collagen receptors like GPVI can initiate aggregation, this compound is crucial for a rapid and robust response.

-

Bleeding Time: While some studies report a mild bleeding diathesis, others have found that the absence of this compound does not significantly prolong bleeding times, suggesting compensatory mechanisms may be at play in vivo.[2][3][4]

Other Phenotypes

Beyond hemostasis, a notable phenotype has been observed in the mammary gland development of female this compound KO mice. Quantitative analysis has shown a significant reduction in the complexity of mammary gland branching morphogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies characterizing this compound knockout mouse models.

Table 1: Hematological Parameters

| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Reference |

| Platelet Count (x10³/µL) | Normal | Normal | [5] |

| Mean Platelet Volume (fL) | Normal | Significantly Reduced | [5] |

Table 2: Platelet Function Assays

| Assay | Condition | Wild-Type (WT) | This compound Knockout (KO) | Reference |

| Platelet Adhesion | Static (Type I Collagen) | Adherent | Failed to Adhere | [1] |

| Shear Stress (Type I Collagen) | Adherent | Failed to Adhere | [1] | |

| Platelet Aggregation | Soluble Type I Collagen | Normal Aggregation | Defective Aggregation | [5] |

| Fibrillar Collagen | Normal Aggregation | Delayed Onset, Reduced Intensity | [1][5] | |

| Bleeding Time | Tail Bleeding Assay | Variable | Variable (some studies show prolongation) | [2][6] |

Table 3: In Vivo Thrombosis Models

| Model | Parameter | Wild-Type (WT) | This compound Knockout (KO) | Reference |

| FeCl₃-induced Carotid Artery Injury | Time to Occlusion | ~52.7 min | Significantly Prolonged (~70 min) | [2] |

| Photochemical Injury (Carotid Artery) | Time to Occlusion | ~44.4 min | Significantly Prolonged (~74.5 min) | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the phenotype of this compound knockout mice.

Generation of this compound Knockout Mice

This compound knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells to disrupt the Itga2 gene.[1] A targeting vector is designed to replace a critical exon or the entire coding sequence of the Itga2 gene with a selection cassette, such as a neomycin resistance gene.[7] The modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the null allele. Conditional knockout models, which allow for tissue-specific deletion of the Itga2 gene (e.g., in megakaryocytes/platelets), are generated by flanking a critical exon with loxP sites and crossing these "floxed" mice with a transgenic line expressing Cre recombinase under a tissue-specific promoter, such as Pf4-Cre or Gp1ba-Cre.[5][8][9]

Tail Bleeding Assay

The tail bleeding time assay is a common method to assess in vivo hemostasis.

-

Animal Preparation: Mice are anesthetized and placed in a restraining device.

-

Tail Transection: The distal 3-5 mm of the tail is transected using a sharp scalpel.

-

Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[10][11] A cutoff time is typically set (e.g., 10-20 minutes) to prevent excessive blood loss.[7][12]

-

Blood Loss Quantification (Optional): The amount of blood loss can be quantified by measuring the hemoglobin concentration in the saline.[12][13]

In Vitro Platelet Aggregation

Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets.

-

Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture or from the retro-orbital sinus into an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Aggregation Measurement: The PRP is placed in the aggregometer, and a baseline is established. A platelet agonist, such as fibrillar or soluble collagen, is added, and the change in light transmission is recorded over time.[14] The lag time to the onset of aggregation and the maximal aggregation percentage are key parameters.

In Vivo Thrombosis Models

These models are used to evaluate the role of this compound in thrombus formation in a living animal.

-

Ferric Chloride (FeCl₃)-Induced Thrombosis:

-

The carotid artery is surgically exposed.

-

A piece of filter paper saturated with FeCl₃ solution (typically 5-10%) is applied to the adventitial surface of the artery for a few minutes.[15]

-

The vessel is monitored using intravital microscopy, and the time to the formation of an occlusive thrombus is recorded.[15]

-

-

Photochemical Injury Model:

-

A photosensitive dye (e.g., Rose Bengal) is injected intravenously.

-

A specific segment of the carotid artery is exposed to a light source of a specific wavelength.

-

This induces endothelial damage and subsequent thrombus formation, which is monitored to determine the time to occlusion.[2]

-

Signaling Pathways and Experimental Workflows

Platelet Adhesion and Signaling via this compound

This compound, as part of the α2β1 integrin, acts as a primary adhesion receptor for collagen. Upon binding to collagen, it facilitates firm platelet adhesion. While GPVI is considered the primary signaling receptor for collagen, this compound contributes to the overall platelet activation response. The binding of this compound to collagen can lead to "outside-in" signaling, which contributes to platelet spreading and the stabilization of the initial platelet plug.

Experimental Workflow for Characterizing this compound KO Mice

The following diagram illustrates a typical experimental workflow for the phenotypic characterization of this compound knockout mice.

Conclusion

This compound knockout mouse models have been instrumental in elucidating the critical role of the α2β1 integrin in platelet biology and hemostasis. These models consistently demonstrate that this compound is essential for normal platelet adhesion to collagen and for a rapid and robust aggregation response. While the bleeding phenotype can be subtle, in vivo thrombosis models clearly show a protective effect of this compound deficiency. The conditional knockout models further refine our understanding of the specific contributions of platelet this compound. This technical guide provides a consolidated resource for researchers utilizing or considering the use of this compound knockout mice, facilitating experimental design and data interpretation in the fields of thrombosis, hemostasis, and the development of novel antiplatelet therapies.

References

- 1. The alpha(2) integrin subunit-deficient mouse: a multifaceted phenotype including defects of branching morphogenesis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α2β1 Integrin, GPVI Receptor, and Common FcRγ Chain on Mouse Platelets Mediate Distinct Responses to Collagen in Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPVI-deficient mice lack collagen responses and are protected against experimentally induced pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Term Antithrombotic Protection by in Vivo Depletion of Platelet Glycoprotein VI in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditional Knockout of Integrin α2β1 in Murine Megakaryocytes Leads to Reduced Mean Platelet Volume | PLOS One [journals.plos.org]

- 6. Impaired platelet responses to thrombin and collagen in AKT-1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 037053 - GP Ibα[null] Strain Details [jax.org]

- 8. The Gp1ba-Cre transgenic mouse: a new model to delineate platelet and leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Gp1ba-Cre transgenic mouse: a new model to delineate platelet and leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epac1-deficient mice have bleeding phenotype and thrombocytes with decreased GPIbβ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Platelet Surface: An In-depth Technical Guide to GP1a's Interactions with Other Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intricate interactions between Glycoprotein Ibalpha (GP1a), a critical component of the GPIb-IX-V complex, and other key surface receptors on platelets. Understanding this receptor crosstalk is paramount for elucidating the complex mechanisms of platelet activation, aggregation, and thrombus formation, and for the development of novel antiplatelet therapeutics. This document details the nature of these interactions, the signaling pathways they trigger, quantitative binding data where available, and the experimental methodologies used to study them.

Introduction to this compound and Platelet Receptor Crosstalk